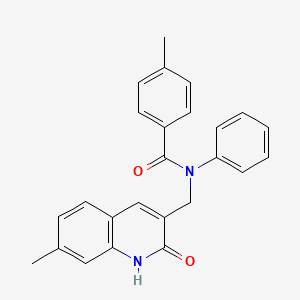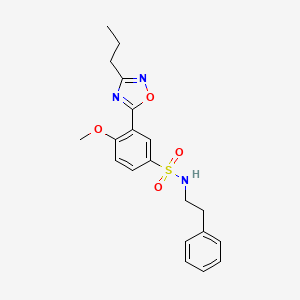
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as MPPOB, is a chemical compound that belongs to the family of sulfonamides. This compound is synthesized through a multistep process and is used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the cancer cell microenvironment, making it less favorable for cancer cell growth and survival. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been shown to decrease the expression of certain genes involved in cancer cell growth and survival. In addition, 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of certain enzymes and signaling pathways in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its potential therapeutic properties in various scientific research fields. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. In addition, the mechanism of action of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood, making it difficult to optimize its therapeutic properties.
Direcciones Futuras
There are several future directions for 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide research. One direction is to further investigate the mechanism of action of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in cancer cells and other cell types. This will help to optimize its therapeutic properties and identify potential side effects. Another direction is to develop more efficient and cost-effective synthesis methods for 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, making it more accessible for scientific research. Finally, future research could focus on the development of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide derivatives with improved therapeutic properties and reduced side effects.
Métodos De Síntesis
The synthesis of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of the oxadiazole ring, and the sulfonation of the final product. The starting materials for 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide synthesis are 4-methoxybenzene-1-sulfonyl chloride and N-phenethyl-3-propyl-1,2,4-oxadiazol-5-amine. The oxadiazole ring is formed by reacting the amine with sodium hydride and then adding acetic anhydride. The final product is obtained by sulfonating the oxadiazole ring with chlorosulfonic acid. The synthesis of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research fields. One of the main applications of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
4-methoxy-N-(2-phenylethyl)-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-7-19-22-20(27-23-19)17-14-16(10-11-18(17)26-2)28(24,25)21-13-12-15-8-5-4-6-9-15/h4-6,8-11,14,21H,3,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDQFAMGZPBXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

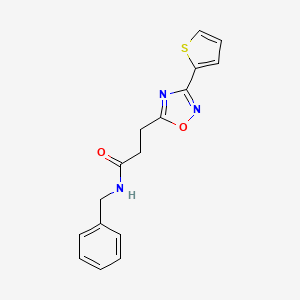
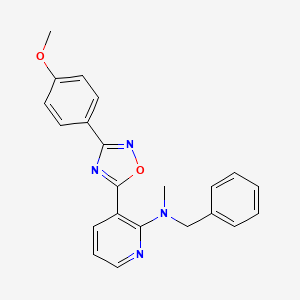
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)

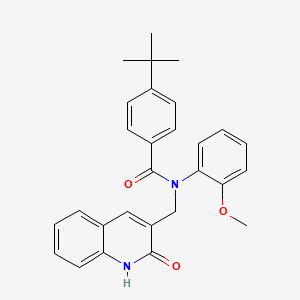

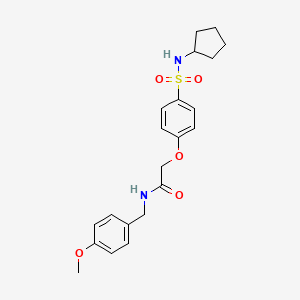
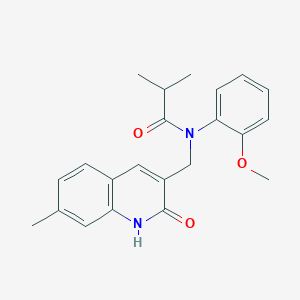

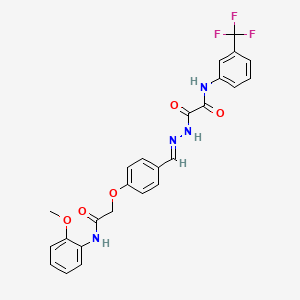

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7705563.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7705579.png)
